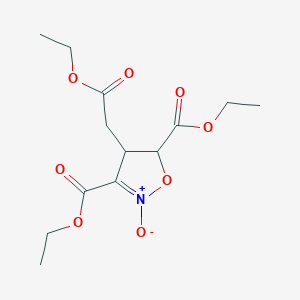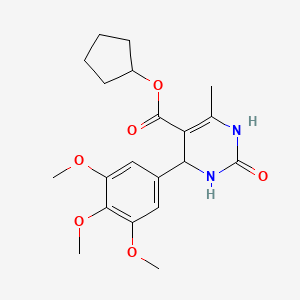
diethyl 4-(2-ethoxy-2-oxoethyl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 4-(2-ethoxy-2-oxoethyl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide, commonly known as DIPO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DIPO belongs to the class of isoxazole derivatives and has a unique chemical structure that makes it a promising candidate for various research purposes.
作用机制
The mechanism of action of DIPO is not fully understood. However, it has been suggested that DIPO may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also interfere with the replication of viruses by inhibiting the activity of viral enzymes.
Biochemical and Physiological Effects
DIPO has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the expression of certain genes involved in the growth and proliferation of cancer cells. In addition, DIPO has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
DIPO has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied for its potential applications in scientific research, making it a well-established compound in the field. However, DIPO also has limitations for lab experiments. Its complex synthesis process requires expertise in organic chemistry. In addition, the mechanism of action of DIPO is not fully understood, which may limit its potential applications in certain research areas.
未来方向
There are several future directions in research for DIPO. One potential direction is to further investigate its antitumor properties and its potential applications in cancer therapy. Another direction is to study its antiviral properties and its potential applications in the treatment of viral infections. Additionally, further research is needed to fully understand the mechanism of action of DIPO and to identify potential molecular targets for its activity. Finally, the development of new synthetic methods for DIPO may also be an area of future research.
Conclusion
In conclusion, DIPO is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has a unique chemical structure that makes it a promising candidate for various research purposes. DIPO has been found to have a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. However, its complex synthesis process and the limited understanding of its mechanism of action may limit its potential applications in certain research areas. Future research directions for DIPO include investigating its antitumor and antiviral properties, studying its mechanism of action, and developing new synthetic methods.
合成方法
DIPO can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with ethyl oxalate to form diethyl 4,5-dihydroisoxazole-3,5-dicarboxylate. The resulting compound is then reacted with ethyl chloroformate and sodium hydride to obtain DIPO. The synthesis process is complex and requires expertise in organic chemistry.
科学研究应用
DIPO has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. DIPO has been shown to inhibit the growth of cancer cells and to have a potent antiviral effect against herpes simplex virus type 1. It has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
diethyl 4-(2-ethoxy-2-oxoethyl)-2-oxido-4,5-dihydro-1,2-oxazol-2-ium-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO8/c1-4-19-9(15)7-8-10(12(16)20-5-2)14(18)22-11(8)13(17)21-6-3/h8,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRYSWPEBMSEHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(O[N+](=C1C(=O)OCC)[O-])C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2,4-dichlorophenoxy)-N'-[1-(2,5-dichloro-3-thienyl)ethylidene]acetohydrazide](/img/structure/B4931029.png)
![3-chloro-N-[3-(diethylamino)propyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4931036.png)

![1-{2-(4-methylphenyl)-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone dihydrochloride](/img/structure/B4931052.png)
![N-(2-ethoxyphenyl)-2-[(2-thienylmethyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4931056.png)
![2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol](/img/structure/B4931058.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2-hydroxy-2-phenylethyl)-4-methoxy-N-methylbenzamide](/img/structure/B4931076.png)
![3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4931083.png)
![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B4931084.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B4931089.png)
![N-dibenzo[a,c]phenazin-11-yl-N'-(2-methoxyethyl)thiourea](/img/structure/B4931095.png)
![6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B4931112.png)

![3-hydroxy-10-(2-oxo-2-phenylethyl)-3,4-dihydro-2H-[1,3]thiazino[3,2-a][3,1]benzimidazol-10-ium bromide](/img/structure/B4931131.png)
